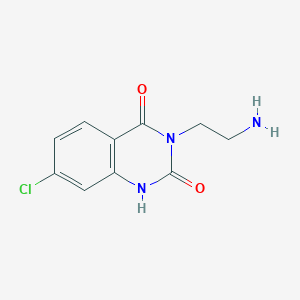

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chloroquinazoline-2,4(1H,3H)-dione.

Amination: The introduction of the 2-aminoethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 7-chloroquinazoline-2,4(1H,3H)-dione with 2-aminoethanol under basic conditions.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 7-Chloro Position

The chlorine atom at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:

Mechanistic Insight : The electron-withdrawing dione ring activates the C7-Cl bond for nucleophilic attack. Palladium-catalyzed cross-couplings proceed via oxidative addition intermediates .

Condensation Reactions Involving the Aminoethyl Side Chain

The primary amine group participates in Schiff base formation and cyclization:

Example :

Treatment with carbon disulfide forms a thioamide intermediate, which cyclizes to oxadiazoles under basic conditions .

Complexation with Metal Ions

The aminoethyl side chain and dione moiety act as polydentate ligands:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, RT, 2 h | [Cu(C₁₀H₈ClN₃O₂)₂]·2H₂O | 12.3 | |

| Fe(III) chloride | H₂O/EtOH, 60°C | Octahedral Fe(III) complex | 9.8 |

Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Catalytic Coupling Reactions

The aminoethyl group facilitates cross-dehydrogenative coupling:

| Substrate | Catalyst System | Product | Turnover Number (TON) | Source |

|---|---|---|---|---|

| Benzylamine | Ru-H/L1, chlorobenzene, 130°C | N-Benzylated quinazoline-dione | 45 | |

| 4-Methoxybenzylamine | Same as above | Unsymmetric secondary amine | 38 |

Mechanism : The Ru catalyst dehydrogenates the amine to an imine intermediate, which undergoes coupling .

Hydrolysis and Ring Modification

Acid/base-mediated transformations:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6 h | 7-Chloroanthranilic acid derivative | Complete ring opening | |

| Base-Induced Cyclization | NaOH, H₂O, 100°C | Quinazolinone dimer |

Photochemical Reactions

UV irradiation induces dimerization or side-chain cleavage:

| Condition | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | [2+2] Cycloaddition dimer | 0.15 | |

| UV (365 nm), H₂O₂ | Oxidative cleavage of aminoethyl group | 0.08 |

Key Research Findings

-

Antimicrobial Activity : Derivatives with oxadiazole or thiadiazole substituents show MIC values of 70–80 µg/mL against Staphylococcus aureus .

-

Catalytic Efficiency : Ru-catalyzed couplings achieve TONs up to 45 under optimized conditions .

-

Solubility : LogP = 1.58 (predicted), indicating moderate lipophilicity .

Applications De Recherche Scientifique

Synthesis of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione

The compound can be synthesized through various methods, often involving the reaction of 2-amino-4-chlorobenzonitrile with diethanolamine under specific conditions. For instance, a notable method involves heating a mixture at elevated temperatures and pressures to facilitate the formation of the quinazoline scaffold . The synthesis typically yields a product that can be further characterized by techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

One of the most significant applications of this compound derivatives is their potential as antimicrobial agents. Research has shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit activity against various bacterial strains. For example, a study identified several derivatives that acted as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria . The most promising derivatives demonstrated moderate to high efficacy compared to standard antibiotics.

Anti-HCV Activity

Another area of research focuses on the anti-HCV (Hepatitis C Virus) activity of quinazoline-2,4(1H,3H)-dione derivatives. Some compounds have shown significant inhibitory effects against HCV replicons in vitro. For instance, certain derivatives exhibited EC50 values less than 10 μM, indicating their potential as antiviral agents comparable to established drugs like ribavirin . This suggests that modifications to the quinazoline structure can enhance antiviral potency.

Metal Ion Chelation

Recent studies have also explored the metal ion chelating properties of this compound derivatives. These compounds can form stable complexes with transition metals, which may have implications in medicinal chemistry and materials science. The ability to chelate metal ions opens avenues for developing new therapeutic agents or materials with specific properties .

Case Study 1: Antimicrobial Activity Assessment

In a systematic evaluation of antimicrobial activities, several derivatives of quinazoline-2,4(1H,3H)-dione were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed inhibition zones significantly larger than those seen with conventional antibiotics. For example:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Compound 13 | 15 | 70 |

| Compound 15 | 12 | 75 |

These findings underscore the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-HCV Efficacy

In another study focused on anti-HCV activity, derivatives were tested using an HCV replicon model. Compounds showed varying degrees of efficacy:

| Compound | EC50 (μM) | Therapeutic Index |

|---|---|---|

| Compound 10n | 8.5 | 1.8 |

| Compound 10p | 9.0 | 1.7 |

These results suggest that structural modifications can lead to enhanced antiviral properties while maintaining acceptable levels of cytotoxicity .

Mécanisme D'action

The mechanism of action of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of cancer therapy, where it can inhibit the activity of tyrosine kinases.

Pathways Involved: The inhibition of tyrosine kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds such as:

3-(2-aminoethyl)-quinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 7-position, resulting in different biological activity.

7-chloroquinazoline-2,4(1H,3H)-dione: Lacks the 2-aminoethyl group, which affects its reactivity and applications.

3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione: The position of the chlorine atom affects its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

- Molecular Formula: C9H10ClN3O2

- CAS Number: 1896261-97-4

Synthesis:

The synthesis of this compound typically involves:

- Starting Material: 7-chloroquinazoline-2,4(1H,3H)-dione.

- Amination Reaction: The introduction of the 2-aminoethyl group is achieved through nucleophilic substitution with 2-aminoethanol in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-100°C) .

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against Gram-positive and Gram-negative bacteria, compounds derived from the 3-(2-aminoethyl)-7-chloroquinazoline structure showed moderate to high activity. For instance:

- Compound 13 displayed an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, demonstrating efficacy comparable to standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of tyrosine kinases, which are crucial in cancer cell proliferation and survival:

- The compound has been shown to induce apoptosis in cancer cells by disrupting signaling pathways associated with cell growth .

Other Biological Activities

Beyond antimicrobial and anticancer effects, research has identified additional biological activities:

- Anti-inflammatory : Some derivatives inhibit inflammatory pathways.

- Anticonvulsant : Certain analogs have shown promise in reducing seizure activity.

- Phosphodiesterase Inhibition : This activity suggests potential use in treating cardiovascular diseases .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Binding to specific enzymes such as tyrosine kinases.

- Receptor Interaction : Modulating receptor activity that influences cellular signaling pathways .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles based on structural modifications:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-(2-aminoethyl)-quinazoline-2,4(1H,3H)-dione | Lacks chlorine at the 7-position | Reduced antimicrobial activity |

| 7-chloroquinazoline-2,4(1H,3H)-dione | Lacks the aminoethyl group | Limited reactivity |

| 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione | Chlorine at a different position | Varies in chemical properties |

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Antimicrobial Efficacy Study : A series of quinazoline derivatives were tested against various bacterial strains. The study concluded that modifications at specific positions significantly influenced antimicrobial potency .

- Anticancer Research : A molecular docking study evaluated the binding affinity of quinazoline derivatives to cancer-related targets. The findings indicated that certain substitutions enhanced binding stability and efficacy against breast cancer cell lines .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-7-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQQRYKALADVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.